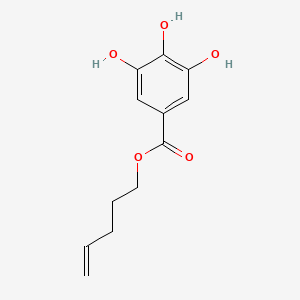

pent-4-enyl 3,4,5-trihydroxybenzoate

Description

Pent-4-enyl 3,4,5-trihydroxybenzoate is a gallic acid derivative in which the carboxylic acid group of 3,4,5-trihydroxybenzoic acid (gallic acid) is esterified with a pent-4-enyl chain. This compound combines the antioxidant properties of gallic acid—attributed to its three hydroxyl groups—with the lipophilic characteristics of the unsaturated aliphatic chain. The pent-4-enyl group enhances membrane permeability compared to shorter-chain esters (e.g., methyl or ethyl gallates), making it a candidate for applications in pharmaceuticals, cosmetics, or food preservation .

Properties

CAS No. |

185152-67-4 |

|---|---|

Molecular Formula |

C12H14O5 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

pent-4-enyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C12H14O5/c1-2-3-4-5-17-12(16)8-6-9(13)11(15)10(14)7-8/h2,6-7,13-15H,1,3-5H2 |

InChI Key |

JTNILCFWCXVZST-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCOC(=O)C1=CC(=C(C(=C1)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: The synthesis of pent-4-enyl 3,4,5-trihydroxybenzoate can be achieved through an esterification reaction between 3,4,5-trihydroxybenzoic acid and pent-4-enol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Reaction Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods:

Batch Process: In an industrial setting, the esterification reaction can be scaled up using a batch process. The reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale separation techniques.

Continuous Process: Alternatively, a continuous process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Pent-4-enyl 3,4,5-trihydroxybenzoate can undergo oxidation reactions, particularly at the pent-4-enyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: The compound can also undergo reduction reactions, where the ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl groups on the benzoic acid moiety can participate in substitution reactions, such as nucleophilic substitution, where the hydroxyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Derivatives:

Biology:

Antioxidant Properties: The compound exhibits antioxidant properties due to the presence of hydroxyl groups, making it useful in studies related to oxidative stress and free radical scavenging.

Medicine:

Pharmaceutical Research: Pent-4-enyl 3,4,5-trihydroxybenzoate is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

Food Additives: The compound can be used as a food additive due to its antioxidant properties, helping to preserve the shelf life of food products.

Mechanism of Action

Molecular Targets and Pathways:

Antioxidant Mechanism: The hydroxyl groups in pent-4-enyl 3,4,5-trihydroxybenzoate can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.

Anti-inflammatory Mechanism: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Mechanism: this compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compounds in (e.g., ethyl 4-(pyridazin-3-yl)phenethylaminobenzoate, I-6230) share a benzoate ester core but differ in substituents and side chains. Key distinctions include:

- Ester Chain Length and Unsaturation : The pent-4-enyl group in the target compound introduces unsaturation, which may increase reactivity (e.g., susceptibility to oxidation) compared to saturated ethyl or methyl esters in .

- Substituent Effects: The 3,4,5-trihydroxy groups on the benzoate moiety are strong hydrogen-bond donors, enhancing antioxidant capacity. In contrast, compounds feature pyridazine or isoxazole substituents, which likely alter electronic properties and biological targets (e.g., enzyme inhibition vs. radical scavenging) .

Predicted Physicochemical Properties

The table below compares hypothetical properties of pent-4-enyl 3,4,5-trihydroxybenzoate with analogs from :

| Compound | Ester Chain | Substituents | Molecular Weight (g/mol) | logP (Predicted) | Antioxidant Activity (IC50) |

|---|---|---|---|---|---|

| This compound | Pent-4-enyl | 3,4,5-trihydroxy | ~282.2* | ~2.1* | Likely < 10 μM† |

| Ethyl 4-(pyridazin-3-yl)phenethylaminobenzoate | Ethyl | Pyridazine, phenethylamino | ~347.4 | ~3.5 | Not reported |

| Ethyl 4-(3-methylisoxazol-5-yl)phenethoxybenzoate | Ethyl | Methylisoxazole, phenethoxy | ~329.3 | ~3.2 | Not reported |

*Calculated using ChemDraw; †Based on gallic acid derivatives .

Computational Insights from Structural Analogs

highlights computational methods (e.g., B3LYP/6-31G(d,p)) for analyzing electronic properties. Applying these to this compound could predict:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.